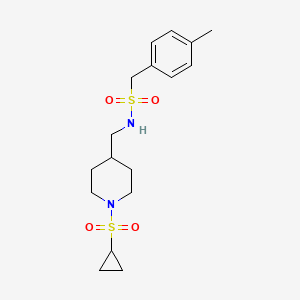
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring, a cyclopropylsulfonyl group, and a p-tolyl group, which contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation, using reagents such as cyclopropylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the p-Tolyl Group: The p-tolyl group is attached through a nucleophilic substitution reaction, often using p-toluenesulfonyl chloride and a suitable nucleophile.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the p-tolyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring or the p-tolyl group.
Reduction: Reduced forms of the sulfonyl groups, potentially leading to sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It may be used in the synthesis of advanced materials with specific electronic or mechanical properties.
Biology:
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it valuable in biochemical studies and drug development.
Receptor Binding: It may interact with specific biological receptors, influencing cellular signaling pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly for targeting specific diseases or conditions.
Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.
Wirkmechanismus
The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the piperidine and p-tolyl groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(phenyl)methanesulfonamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(methyl)methanesulfonamide: Similar structure but with a methyl group instead of a p-tolyl group.
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(benzyl)methanesulfonamide: Similar structure but with a benzyl group instead of a p-tolyl group.
Uniqueness: N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The combination of the cyclopropylsulfonyl and piperidine moieties also contributes to its distinct properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-14-2-4-16(5-3-14)13-24(20,21)18-12-15-8-10-19(11-9-15)25(22,23)17-6-7-17/h2-5,15,17-18H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJFAUFZFIHEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
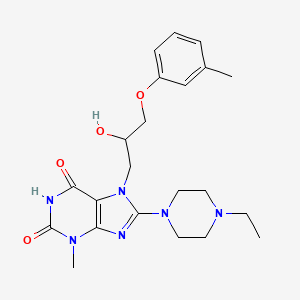
![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B2512558.png)
![N-(4-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2512560.png)
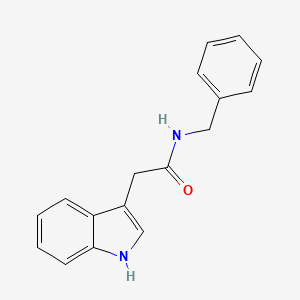
![5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2512563.png)
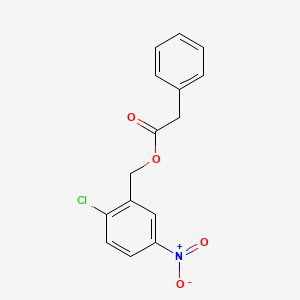
![3-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2512566.png)

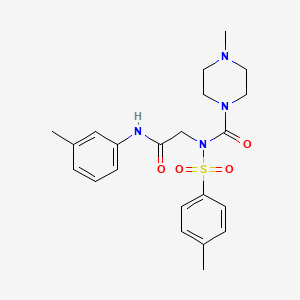
![10-(4-bromobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2512571.png)
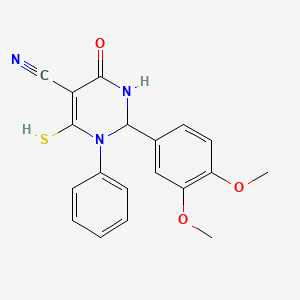

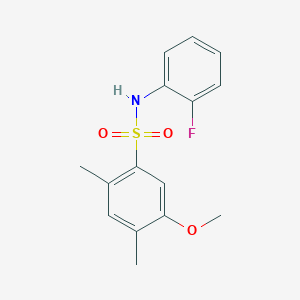
![1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2512575.png)
